molecular formula C15H18O4 B1626125 2,2-Dicarboethoxy-indane CAS No. 66014-45-7

2,2-Dicarboethoxy-indane

Cat. No. B1626125
CAS RN: 66014-45-7
M. Wt: 262.3 g/mol
InChI Key: AKJKTAHHXPLCDE-UHFFFAOYSA-N
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Description

2,2-Dicarboethoxy-indane, also known as 2,2-Bisethoxycarbonylindane or Diethyl indane-2,2-dicarboxylate, is a research chemical with the molecular formula C15H18O4 . It has a molecular weight of 262.31 . The IUPAC name for this compound is diethyl 1,3-dihydroindene-2,2-dicarboxylate .


Molecular Structure Analysis

The indane (2,3-dihydro-1H-indene) ring system, which is a part of 2,2-Dicarboethoxy-indane, consists of a combination of aromatic benzene and aliphatic cyclopentane ring . This gives a broad diversity of chemical entities with indane as the core structure .


Chemical Reactions Analysis

Research into the chemical synthesis of dibenzyl-2,3-dihydro-1H-indene-1,2-dicarboxylate, a derivative of 2,3-dihydro-1H-indene, has been conducted. This involves diastereospecific reactions and has potential applications in the production of various organic compounds.

properties

IUPAC Name

diethyl 1,3-dihydroindene-2,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-3-18-13(16)15(14(17)19-4-2)9-11-7-5-6-8-12(11)10-15/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJKTAHHXPLCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451825
Record name 2,2-dicarboethoxy-indane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dicarboethoxy-indane

CAS RN

66014-45-7
Record name 2,2-dicarboethoxy-indane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve diethyl malonate (7.6 mL, 50 mmol) in anhydrous tetrahydrofuran (500 mL) and place under an argon atmosphere. Cool to 5° C., add sodium hydride (1.2 g, 50 mmol) and stir briefly until homogeneous. Add α,α'-dibromo-o-xylene (13.2 g, 50 mmol) and stir an additional 15 minutes. Add additional sodium hydride 1.2 g, 50 mmol) and stir for 16 hours while warming to room temperature. Filter, evaporate the solvent in vacuo and purify by silica gel chromatography (1:1 methylene chloride/hexane) to give 2,2-dicarboethoxyindan (9.64 g, 74%).
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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